molecular formula C22H18BrF3N2O4S B2896552 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1251675-85-0

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2896552
CAS No.: 1251675-85-0
M. Wt: 543.36
InChI Key: KHFLQSUIDIMXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a 4-bromobenzenesulfonyl group at position 3 and methyl groups at positions 4 and 4. The acetamide side chain is linked to a 3-(trifluoromethyl)phenyl group, introducing both lipophilic (trifluoromethyl) and electron-withdrawing (bromobenzenesulfonyl) moieties.

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrF3N2O4S/c1-13-10-14(2)28(12-19(29)27-17-5-3-4-15(11-17)22(24,25)26)21(30)20(13)33(31,32)18-8-6-16(23)7-9-18/h3-11H,12H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFLQSUIDIMXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsThe trifluoromethyl group is often introduced using trifluoromethylation reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The sulfonyl group may enhance its solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (Compound I)

  • Structural Features : Contains a 4-bromophenyl group linked to an acetamide chain and a 3,4-difluorophenyl substituent.
  • Crystallography : The dihedral angle between aromatic rings is 66.4°, with N–H⋯O and C–H⋯F hydrogen bonds stabilizing the crystal lattice .

The bromobenzenesulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to the simple bromophenyl group in Compound I, possibly influencing reactivity or binding affinity.

Sulfonamide-Containing Heterocycles

S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B12)

  • Structural Features: Integrates a tetrahydropyrimidinone ring and a sulfonamide group.
  • Synthesis : Prepared via carbodiimide-mediated coupling, similar to methods used for acetamide derivatives .
  • Activity : Exhibits antimicrobial properties, likely due to sulfonamide and heterocyclic motifs .

Comparison: The target compound’s dihydropyridinone ring is structurally analogous to B12’s tetrahydropyrimidinone core but lacks the sulfamoyl group. Instead, the bromobenzenesulfonyl group may serve a similar role in enhancing solubility or target interaction via sulfonyl-based hydrogen bonding .

Halogen-Substituted Aromatic Systems

N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Structural Features : Combines a naphthyl group with halogenated aromatic substituents.
  • Crystallography : Exhibits C–H⋯O and π-π stacking interactions, contributing to stability .

Comparison: The target compound’s 4-bromobenzenesulfonyl group introduces a bulkier substituent compared to naphthyl or simple halogenated aryl groups.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity Hydrogen Bonding Features Reference
2-[3-(4-Bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide C21H19BrF3N2O4S 4-Bromobenzenesulfonyl, CF3-phenyl Hypothesized antimicrobial Potential N–H⋯O, S=O⋯H interactions
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (Compound I) C14H10BrF2NO 4-Bromophenyl, 3,4-difluorophenyl Antibiotic (structural analogy) N–H⋯O, C–H⋯F
B12 (Sulfonamide derivative) C21H23N3O6S Tetrahydropyrimidinone, sulfamoylphenyl Antimicrobial N–H⋯O, O–H⋯O

Research Findings and Implications

  • Synthesis : The target compound likely employs carbodiimide-mediated coupling, akin to methods used for Compound I and B12 .
  • Crystallography : Hydrogen bonding patterns similar to Compound I (N–H⋯O) and B12 (S=O⋯H) are expected, but the bromobenzenesulfonyl group may introduce additional S=O⋯H interactions, enhancing lattice stability .
  • Bioactivity : While B12 and related acetamides show antimicrobial activity, the target’s trifluoromethyl and bromobenzenesulfonyl groups may broaden its spectrum or potency, warranting further in vitro studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.